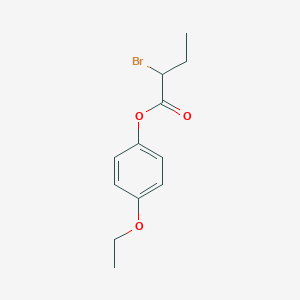

4-Ethoxyphenyl 2-bromobutanoate

Description

4-Ethoxyphenyl 2-bromobutanoate is an ester derivative of 2-bromobutanoic acid and 4-ethoxyphenol. The compound features a bromine atom at the β-position of the butanoate chain and a 4-ethoxyphenyl ester group. Bromine enhances electrophilicity, making it reactive in substitution reactions, while the ethoxy group may influence lipophilicity and bioactivity.

Propriétés

IUPAC Name |

(4-ethoxyphenyl) 2-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-11(13)12(14)16-10-7-5-9(6-8-10)15-4-2/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDSSKGVJRXWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC1=CC=C(C=C1)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of Key Intermediate: Ethyl 4-Bromobutyrate

A critical precursor in the synthesis of 4-ethoxyphenyl 2-bromobutanoate is ethyl 4-bromobutyrate, which can be prepared via a one-step method using γ-butyrolactone and hydrogen bromide gas, followed by reaction with absolute ethanol.

Method Summary:

| Step | Procedure | Conditions | Notes | |

|---|---|---|---|---|

| 1 | Add γ-butyrolactone to reaction vessel with stirring | Water bath at 10-30 °C (preferably 20 ± 5 °C) | Ensures controlled environment for reaction | |

| 2 | Slowly introduce dry hydrogen bromide gas | 1.1 to 1.3 molar equivalents (preferably 1.2 times) relative to γ-butyrolactone | Gas introduction must be slow for controlled reaction | |

| 3 | Stir reaction mixture post HBr introduction | Maintain 0-50 °C (preferably 40 ± 5 °C) for 1-3 hours (preferably 1 ± 0.5 h) | Ensures completion of bromination | |

| 4 | Add absolute ethanol | 1.0 to 1.2 molar equivalents (preferably 1.06 times) | Stir at 10-90 °C (preferably 40 ± 5 °C) for 2-6 hours (preferably 4 ± 0.5 h) | Converts intermediate to ethyl 4-bromobutyrate |

| 5 | Wash with deionized water, adjust pH to 7 with NaHCO3 | Separation of organic phase | Removes impurities and neutralizes mixture | |

| 6 | Dry organic phase with drying agent | Obtain high purity (≥98%) ethyl 4-bromobutyrate | High yield (>93%) and purity achieved |

- One-step synthesis without intermediate separations.

- Avoids use of hazardous reagents like red phosphorus.

- High yield and purity suitable for industrial scale.

- Environmentally friendly with minimal by-products.

This method is considered a benchmark for preparing the brominated butanoate intermediate essential for subsequent esterification steps.

Synthesis of this compound

The target compound this compound is typically synthesized by esterification of 2-bromobutanoic acid derivatives with 4-ethoxyphenol or its activated derivatives.

Preparation of 2-bromobutanoic acid or ester intermediate:

- Starting from ethyl 4-bromobutyrate or 4-bromobutyric acid, the brominated butanoate is prepared as described above or via hydrolysis of esters.

Activation of 2-bromobutanoic acid:

- Conversion to acid chloride or use of coupling agents (e.g., HATU, DCC) to activate the acid for esterification.

Esterification with 4-ethoxyphenol:

- Nucleophilic substitution of the activated acid intermediate by the phenol group of 4-ethoxyphenol.

- Reaction conditions typically involve a base (e.g., DIPEA) and solvents like DMF at room temperature or slightly elevated temperatures.

-

- The crude product is purified by chromatography or recrystallization to obtain the pure this compound.

Example from Related Research:

- Phenol ethers similar to 4-ethoxyphenyl derivatives are synthesized via nucleophilic substitution of brominated esters with phenol derivatives.

- Subsequent coupling reactions (e.g., Suzuki coupling) and amide bond formations are used to build complex molecules, demonstrating the utility of bromobutanoate esters as intermediates.

Alternative Preparation of 4-Bromobutyric Acid

4-Bromobutyric acid, a key intermediate, can be synthesized by reacting γ-butyrolactone with hydrogen bromide in the presence of sulfuric acid under reflux conditions.

| Step | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | γ-Butyrolactone + 48% HBr aqueous + conc. H2SO4 | Dropwise addition under argon, room temp 2h, then reflux 12h | ~65% yield |

| 2 | Workup with water and extraction with diethyl ether | Organic layer washed with brine, dried, concentrated | Purification by silica gel chromatography |

This method is well-established and provides the acid intermediate for further esterification steps.

Summary Table of Key Preparation Steps

| Compound | Starting Material | Key Reagents | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Ethyl 4-bromobutyrate | γ-Butyrolactone | HBr gas, ethanol | 10-30 °C (HBr), 40 °C (ethanol), 1-6 h | >93% | >98% | One-step, green chemistry |

| 4-Bromobutyric acid | γ-Butyrolactone | HBr aqueous, H2SO4 | Reflux 12 h | ~65% | - | Acid intermediate |

| This compound | 2-Bromobutanoic acid or ester | 4-Ethoxyphenol, coupling agents (e.g., HATU) | Room temp to mild heating | Variable | High (after purification) | Esterification via activated acid |

Research Findings and Considerations

- The one-step preparation of ethyl 4-bromobutyrate using γ-butyrolactone and hydrogen bromide gas is superior to multi-step methods involving hazardous reagents, providing high yield and purity suitable for scale-up.

- Esterification of bromobutanoate intermediates with 4-ethoxyphenol requires careful activation of the acid moiety to achieve good coupling efficiency.

- Purification steps are critical to remove unreacted starting materials and side products, often achieved by chromatography.

- The methods align with green chemistry principles by minimizing hazardous waste and avoiding toxic reagents.

- Detailed reaction parameters such as temperature, molar ratios, and reaction times are crucial for optimizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethoxyphenyl 2-bromobutanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-ethoxyphenol and 2-bromobutyric acid.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include or in polar aprotic solvents like .

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid in water, while basic hydrolysis can be done using sodium hydroxide in ethanol.

Major Products Formed

Nucleophilic Substitution: Products include substituted butanoates such as .

Ester Hydrolysis: Products include 4-ethoxyphenol and 2-bromobutyric acid .

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Ethoxyphenyl 2-bromobutanoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Case Study: Synthesis of Antitumor Agents

A study highlighted the use of this compound in synthesizing novel thieno[2,3-b]azepin-4-ones, which demonstrated promising antitumor activity. The synthetic route involved alkylation reactions that utilized this compound as a precursor, showcasing its significance in drug development .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for synthesizing complex molecules. Its ability to participate in various coupling reactions makes it valuable for creating diverse chemical entities.

Table: Synthetic Routes Utilizing this compound

Material Science

The compound's unique electronic properties have led to investigations into its application in material science, particularly in non-linear optical (NLO) materials. Studies have shown that derivatives of this compound exhibit significant NLO properties, making them suitable for photonic applications.

Research Findings: Electronic Properties

Research conducted on the electronic characteristics of synthesized derivatives revealed that they possess favorable frontier molecular orbital (FMO) properties, which are critical for applications in optoelectronics. The analysis indicated that certain derivatives had lower HOMO-LUMO gaps, suggesting higher reactivity and potential use in advanced materials .

Agrochemical Applications

The compound also finds utility in agrochemicals, where it acts as an intermediate for developing herbicides and pesticides. Its structural features allow for modifications that enhance biological activity against pests while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of 4-ethoxyphenyl 2-bromobutanoate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions , where it is replaced by other nucleophiles. The ester group can undergo hydrolysis to release the corresponding phenol and carboxylic acid, which can further participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Structural Analogs in the Butanoate Ester Family

Several brominated esters share structural similarities with 4-ethoxyphenyl 2-bromobutanoate (Table 1):

Key Observations :

Substituent Effects: Ethoxy vs. Methoxy Groups

highlights the impact of ethoxy vs. methoxy groups in flavonoids like tangeretin and 2-(4-ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one. While both groups enhance antibacterial activity, ethoxy substitution may alter metabolic stability and binding affinity . For example:

Bioactivity of Brominated Esters

Though direct data on this compound is lacking, brominated esters are frequently employed as intermediates in drug synthesis. For instance:

- Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate () is a key precursor in anti-inflammatory and anticancer agents.

- Bromine’s electron-withdrawing nature increases electrophilicity, facilitating cross-coupling reactions in medicinal chemistry .

Activité Biologique

4-Ethoxyphenyl 2-bromobutanoate is a chemical compound that has garnered interest due to its potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry, pharmacology, and agricultural sciences. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- CAS Number : 1172946-87-0

- Molecular Formula : C12H15BrO3

- Molecular Weight : 287.15 g/mol

The biological effects of this compound are primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The compound's structure allows it to engage in specific interactions that modulate biological functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, indicating potential use in developing antibacterial agents .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound was shown to affect cell viability and proliferation rates, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

- Antimicrobial Studies :

- A comparative study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity :

Table 1: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 4-Ethoxyphenyl 2-bromobutanoate with high purity?

- Answer: The synthesis involves esterification of 2-bromobutanoyl chloride with 4-ethoxyphenol under anhydrous conditions. Key steps include using triethylamine as a base to scavenge HCl, maintaining temperatures between 0°C and room temperature, and employing molecular sieves to absorb moisture. Purification via silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol/water yields high-purity product. Reaction progress is monitored by TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirmed by ¹H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer: Use ¹H/¹³C NMR to identify the ethoxy group (δ 1.35 ppm triplet for CH₃, δ 4.05 ppm quartet for OCH₂), bromobutanoate ester carbonyl (δ 172 ppm in ¹³C), and aromatic protons (δ 6.8–7.1 ppm). IR spectroscopy confirms the ester C=O stretch (~1740 cm⁻¹) and C-O stretch (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]⁺ and bromine isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What purification techniques effectively remove brominated byproducts?

- Answer: Sequential silica gel chromatography (hexane to 30% EtOAc gradient) removes most impurities. Persistent halogenated byproducts are eliminated via preparative HPLC (C18 column, acetonitrile/water mobile phase). Final purity is confirmed by ¹H NMR integration (≥95%) and GC-MS analysis .

Advanced Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives?

- Answer: Optimize crystal growth using slow evaporation in DCM/hexane. Use SHELXL for structure solution, refining anisotropic displacement parameters and applying TWIN/BASF commands for twinned crystals. Validate with PLATON’s ADDSYM to detect missed symmetry. Address disorder via PART instructions and analyze hydrogen-bonding networks with Mercury .

Q. What strategies address contradictions between computational and experimental data (e.g., NMR vs. DFT)?

- Answer: Cross-validate using conformer ensembles (Boltzmann-weighted DFT) and solvent models (SMD). If discrepancies persist, apply variable-temperature NMR (VT-NMR) to probe dynamic effects. Use QTAIM analysis to validate hydrogen bonds observed in SC-XRD. Compare experimental ³JHH coupling constants with DFT-predicted dihedral angles .

Q. How do hydrogen bonding patterns inform supramolecular assembly design?

- Answer: Perform graph set analysis (Etter’s notation) on SC-XRD data to identify motifs like chains. Use Hirshfeld surfaces to quantify intermolecular contacts (e.g., H···O vs. Br···H). Design co-crystals with complementary H-bond donors (e.g., pyridines) to stabilize specific packing modes, enhancing thermal stability or solubility .

Q. What methodologies mitigate racemization in chiral derivatives?

- Answer: Conduct reactions at -20°C in toluene to minimize thermal racemization. Use lipases (e.g., CAL-B) for kinetic resolution of enantiomers. Monitor enantiopurity via chiral HPLC (Chiralpak AD-H, hexane/IPA 90:10). Apply crystallization-induced dynamic resolution (CIDR) to amplify enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.